GYY 4137 morpholine salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

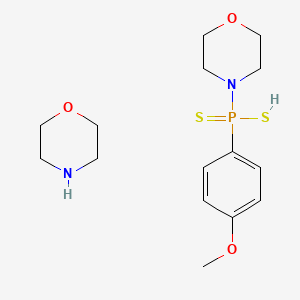

GYY 4137 morpholine salt is a slow-releasing H2S donor . It exhibits vasodilator and antihypertensive activity . The activity causes slow dilation of blood vessels in vitro and in vivo . It does not influence vascular smooth muscle cell viability in culture .

Molecular Structure Analysis

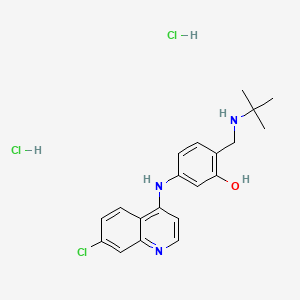

The molecular weight of this compound is 376.47 . Its chemical formula is C11H16NO2PS2.C4H9NO .Physical And Chemical Properties Analysis

This compound is water-soluble . It is soluble up to 100 mM in DMSO . It should be stored at -20°C .Aplicaciones Científicas De Investigación

Cardiovascular Biology and Vasodilator Effects

GYY 4137, a water-soluble, slow-releasing hydrogen sulfide (H2S) compound, has been studied for its potential in cardiovascular biology. It demonstrates vasodilator and antihypertensive activity, making it a useful tool for investigating the biological effects of H2S in cardiovascular diseases. Notably, GYY 4137 causes relaxation in rat aortic rings and dilates rat renal vasculature, without affecting heart rate or contraction force. Its antihypertensive effects were evident in both acute and chronic administration scenarios in rats (Li et al., 2008).

Role in Lung Infections and Acute Lung Injury

GYY 4137 has been identified as a significant agent in combating various lung infections. In a study focusing on sepsis-induced acute lung injury in mice, GYY 4137 demonstrated protective effects, including reducing neutrophil infiltration and lung tissue damage. This suggests a potential therapeutic value of GYY 4137 in treating acute lung injuries and related conditions (Li et al., 2021).

Effects on Testicular Injury

Research has explored the protective effects of GYY 4137 on testicular injury in rats induced by varicocele. The compound showed promising results in alleviating oxidative stress, apoptosis, and inflammation in the affected testes. This indicates the potential of GYY 4137 as a therapy for testicular injuries caused by varicocele (Ning et al., 2017).

Anti-Inflammatory and Shock-Prevention Properties

GYY 4137 exhibits anti-inflammatory effects, particularly in the context of endotoxic shock. In rats, it reduced the hypotension caused by lipopolysaccharide (LPS) and inhibited LPS-induced TNF-alpha production. These findings suggest that GYY 4137 and similar slow-releasing H2S donors could be valuable in treating inflammation and shock-related conditions (Li et al., 2009).

Potential in Treating Various Human Diseases

A comprehensive review highlights the various biological activities and pharmacological effects of GYY 4137. The compound, due to its slow and sustained H2S release, is a potent tool for studying H2S's biological functions and may lead to the development of therapeutic agents for a wide range of human diseases (Nin et al., 2019).

Mecanismo De Acción

Target of Action

GYY4137, also known as a hydrogen sulfide (H2S) donor, primarily targets microglial cells . These cells play a significant role in immunoinflammatory, degenerative, and neoplastic disorders of the central nervous system . GYY4137 has been shown to stimulate reactive oxygen species (ROS) generation in these cells .

Mode of Action

GYY4137 interacts with its targets by releasing H2S . In microglial cells, GYY4137 has been shown to suppress the secretion of tumor necrosis factor (TNF) and nitric oxide, while stimulating the generation of ROS . It also reduces the expression of CD40 and CD86, and affects the phagocytic ability of BV2 cells .

Biochemical Pathways

GYY4137 affects several biochemical pathways. It has been shown to potentiate TGF-β expression and production in dendritic cells, and significantly reduce IFN-γ and IL-17 production in lymph node and spinal cord T cells . This suggests that GYY4137 may downregulate inflammatory properties of cells but increase their ability to generate ROS .

Pharmacokinetics

It is known that gyy4137 is a slow-releasing h2s donor . This slow release could potentially influence its ADME properties and bioavailability, but more research is needed to fully understand these aspects.

Result of Action

The action of GYY4137 results in several molecular and cellular effects. It has been shown to downregulate inflammatory properties of BV2 cells, but increases their ability to generate ROS . In addition, GYY4137 has been found to reduce proteasome activity in SW620B8-mCherry cells .

Action Environment

The action of GYY4137 can be influenced by environmental factors. For example, the rate of H2S release from GYY4137 is pH and temperature-dependent . .

Direcciones Futuras

Several studies have been conducted on GYY 4137 morpholine salt. For instance, it has been found to exhibit novel anti-cancer effects in vitro and in vivo . It also exhibits anti-atherosclerotic activity in high fat fed apolipoprotein E -/- mice . These findings suggest potential future directions for research on this compound.

Análisis Bioquímico

Biochemical Properties

GYY4137 has been shown to interact with various biomolecules, influencing biochemical reactions. It acts as a hydrogen sulfide donor, releasing H2S in a slow and sustained manner . This slow release of H2S is a key aspect of its biochemical properties, distinguishing it from other H2S donors .

Cellular Effects

GYY4137 has been found to have significant effects on various types of cells. For instance, it has been shown to stimulate the generation of reactive oxygen species in BV2 microglial cells while suppressing the secretion of tumor necrosis factor and nitric oxide . In cancer cell lines, GYY4137 has been observed to cause concentration-dependent cell death .

Molecular Mechanism

The molecular mechanism of GYY4137 involves its role as a hydrogen sulfide donor. It has been suggested that GYY4137 exerts its effects at the molecular level through the release of H2S . This includes binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, GYY4137 has been observed to have temporal effects. For example, when incubated in culture medium, GYY4137 led to the generation of low concentrations of H2S sustained over several days . This slow and sustained release of H2S is a key characteristic of GYY4137.

Dosage Effects in Animal Models

In animal models, the effects of GYY4137 have been observed to vary with different dosages. For instance, in mice xenograft studies using HL-60 and MV4-11 cells, GYY4137 at dosages of 100-300 mg/kg/day for 14 days significantly reduced tumor growth .

Metabolic Pathways

GYY4137 is involved in various metabolic pathways due to its role as a hydrogen sulfide donor. It has been suggested that GYY4137 may influence metabolic processes by modulating the activity of enzymes and affecting metabolic flux .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of GYY 4137 morpholine salt can be achieved through a two-step process. The first step involves the synthesis of GYY 4137, followed by the formation of the morpholine salt.", "Starting Materials": [ "Hydrazine hydrate", "Sodium nitrite", "Sodium sulfite", "Sodium hydroxide", "Sodium borohydride", "Morpholine", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of GYY 4137", "1. Dissolve 2.5 g of hydrazine hydrate in 10 mL of water.", "2. Add 2.5 g of sodium nitrite and 2.5 g of sodium sulfite to the solution and stir for 10 minutes.", "3. Add 5 g of sodium hydroxide to the solution and stir for 10 minutes.", "4. Add 5 g of GYY 4137 to the solution and stir for 30 minutes.", "5. Add 5 g of sodium borohydride to the solution and stir for 1 hour.", "6. Filter the solution and wash the solid with water.", "7. Dry the solid under vacuum.", "Step 2: Formation of GYY 4137 morpholine salt", "1. Dissolve 5 g of GYY 4137 in 50 mL of ethanol.", "2. Add 5 mL of morpholine and 5 mL of hydrochloric acid to the solution and stir for 1 hour.", "3. Filter the solution and wash the solid with ethanol.", "4. Dry the solid under vacuum.", "The final product is GYY 4137 morpholine salt." ] } | |

| 106740-09-4 | |

Fórmula molecular |

C15H25N2O3PS2 |

Peso molecular |

376.5 g/mol |

Nombre IUPAC |

(4-methoxyphenyl)-morpholin-4-yl-sulfanylidene-sulfido-λ5-phosphane;morpholin-4-ium |

InChI |

InChI=1S/C11H16NO2PS2.C4H9NO/c1-13-10-2-4-11(5-3-10)15(16,17)12-6-8-14-9-7-12;1-3-6-4-2-5-1/h2-5H,6-9H2,1H3,(H,16,17);5H,1-4H2 |

Clave InChI |

YZMHNNLDUWRZFW-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)P(=S)(N2CCOCC2)S.C1COCCN1 |

SMILES canónico |

COC1=CC=C(C=C1)P(=S)(N2CCOCC2)[S-].C1COCC[NH2+]1 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, soluble in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

GYY4137; GYY-4137; GYY 4137; GYY 4137 morpholine salt; ZYJ1122; ZYJ 1122; ZYJ-1122. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methoxy-4-(2-{4-[([1,3]oxathiolo[5,4-C]pyridin-6-Ylmethyl)amino]piperidin-1-Yl}ethyl)quinoline-3-Carbonitrile](/img/structure/B607820.png)

![(3R)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(3S)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid;hydrochloride](/img/structure/B607821.png)

![3,3,3-trifluoro-N-[4-[[3-[(2R)-2-methylmorpholin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B607826.png)

![(7r)-1-(4-Fluorobenzyl)-N-{3-[(1s)-1-Hydroxyethyl]phenyl}-7-Methyl-5-(1h-Pyrrol-2-Ylcarbonyl)-4,5,6,7-Tetrahydro-1h-Pyrazolo[4,3-C]pyridine-3-Carboxamide](/img/structure/B607827.png)

![Tert-butyl 2-[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]acetate](/img/structure/B607842.png)

![2-[(1-Benzyl-1h-Pyrazol-4-Yl)oxy]pyrido[3,4-D]pyrimidin-4(3h)-One](/img/structure/B607843.png)